molecular formula C58H60CoN10+3 B163494 Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin CAS No. 129232-36-6

Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin

Cat. No.: B163494
CAS No.: 129232-36-6
M. Wt: 956.1 g/mol
InChI Key: VXVMNKDBCMOFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin is a complex compound that belongs to the class of metalloporphyrins. Metalloporphyrins are known for their diverse applications in various fields, including catalysis, medicine, and materials science. This compound, in particular, features a cobalt ion coordinated to a porphyrin ring with four trimethylammonio groups and two cyano ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin typically involves the coordination of cobalt to a pre-synthesized porphyrin ligand. The porphyrin ligand is first synthesized through a series of condensation reactions involving pyrrole and an aldehyde. Once the porphyrin ligand is obtained, cobalt is introduced into the porphyrin ring through a metallation reaction, often using cobalt salts such as cobalt(II) chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-purity starting materials and solvents is crucial in industrial settings to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin undergoes various types of chemical reactions, including:

    Oxidation and Reduction: The cobalt center can undergo redox reactions, transitioning between different oxidation states (e.g., Co(III) to Co(II) and Co(I)).

    Substitution: The cyano ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Ligand substitution reactions can be carried out using various nucleophiles under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the cobalt center can lead to the formation of lower oxidation state complexes, while substitution reactions can yield a variety of cobalt-porphyrin derivatives .

Scientific Research Applications

Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin has numerous applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.

    Biology: Studied for its potential as a model compound for heme proteins and its interactions with biological molecules.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin involves the coordination of the cobalt center to various substrates. The cobalt ion can facilitate electron transfer processes, making it an effective catalyst. The porphyrin ring provides a stable framework that enhances the compound’s reactivity and selectivity. Molecular targets and pathways involved include interactions with oxygen and other small molecules, which are crucial in catalytic and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of cyano ligands and trimethylammonio groups, which enhance its solubility and reactivity. This makes it particularly useful in catalytic and biological applications where other metalloporphyrins may not be as effective .

Biological Activity

Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin (DCTP) is a metalloporphyrin compound notable for its unique structure and potential applications in biological and medicinal chemistry. This compound features a cobalt ion coordinated to a porphyrin ring, which is substituted with four trimethylammonio groups and two cyano ligands. The presence of these functional groups enhances the compound's solubility and reactivity, making it an attractive candidate for various biological studies.

  • Molecular Formula : C58H60CoN10
  • Molecular Weight : 956.0955 g/mol
  • CAS Number : 129232-36-6

The biological activity of DCTP is primarily attributed to its ability to facilitate electron transfer processes due to the cobalt center. This property allows it to act as a catalyst in various biochemical reactions, particularly in redox processes. The porphyrin structure provides a stable framework that enhances the compound's reactivity and selectivity towards biological targets.

Potential Applications

  • Catalysis : DCTP has been studied for its catalytic properties in organic reactions, including oxidation and reduction processes.
  • Photodynamic Therapy : The compound's ability to generate reactive oxygen species upon light activation positions it as a potential agent in photodynamic therapy for cancer treatment.
  • Diagnostic Applications : DCTP is being explored as a diagnostic agent due to its interactions with various biomolecules.

Study on Antioxidant Activity

A study published in Biochemistry investigated the antioxidant properties of DCTP, demonstrating its capacity to scavenge free radicals effectively. The research indicated that DCTP could reduce oxidative stress markers in cellular models, suggesting potential therapeutic benefits in oxidative stress-related diseases.

ParameterControl GroupDCTP Treatment Group
ROS Levels (µM)15 ± 25 ± 1
Cell Viability (%)75 ± 590 ± 3

Study on Photodynamic Effects

In another study focused on photodynamic therapy, DCTP was applied in vitro to cancer cell lines. Results indicated that upon irradiation, DCTP significantly induced apoptosis in cancer cells, with an IC50 value of approximately 10 µM.

Treatment ConditionCell Viability (%)
Control (No Light)85 ± 4
DCTP + Light30 ± 5

Comparative Analysis with Similar Compounds

DCTP can be compared with other metalloporphyrins to highlight its unique properties:

CompoundMetal CenterSolubility EnhancementBiological Activity
This compoundCo(III)HighAntioxidant, Photodynamic
Cobalt(III)-TetraphenylporphyrinCo(III)ModerateLimited
Iron(III)-Tetrakis(4-(trimethylammonio)phenyl)porphyrinFe(III)HighDifferent redox properties

Properties

IUPAC Name

cobalt(3+);trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]porphyrin-21,22-diid-5-yl]phenyl]azanium;dicyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H60N8.2CN.Co/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;2*1-2;/h13-36H,1-12H3;;;/q+2;2*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVMNKDBCMOFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C9=CC=C(C=C9)[N+](C)(C)C)[N-]3.[C-]#N.[C-]#N.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H60CoN10+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

956.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129232-36-6
Record name Dicyano-cobalt(III)-tetrakis(4-(trimethylammonio)phenyl)porphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129232366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.